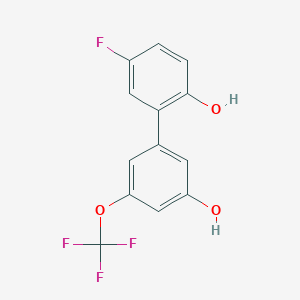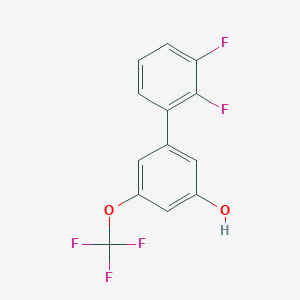
5-(3-Aminocarbonylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminocarbonylphenyl)-3-trifluoromethylphenol, 95% (5-ACPT-95%) is an organic compound with a wide range of applications in scientific research. The compound is synthesized by a reaction of 3-trifluoromethylphenol and 3-aminocarbonylbenzene in the presence of an acid catalyst. It is widely used in laboratory experiments due to its high purity and stability.
Mechanism of Action
5-ACPT-95% acts as a catalyst in the reaction of 3-trifluoromethylphenol and 3-aminocarbonylbenzene. The reaction is initiated by the protonation of the amine group of the 3-aminocarbonylbenzene by the acid catalyst. This protonation leads to the formation of a carbocation, which is then attacked by the 3-trifluoromethylphenol. The resulting product is 5-ACPT-95%.
Biochemical and Physiological Effects
5-ACPT-95% has no known biochemical or physiological effects. The compound is highly stable and does not react with other compounds, making it safe to use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The advantages of using 5-ACPT-95% in laboratory experiments include its high purity and stability. The compound is highly soluble in organic solvents, making it easy to use in a variety of experiments. Additionally, the reaction of 3-trifluoromethylphenol and 3-aminocarbonylbenzene is relatively simple and can be completed in a short period of time. The major limitation of using 5-ACPT-95% in laboratory experiments is the fact that it is not readily available in large quantities.
Future Directions
The future directions for 5-ACPT-95% include the development of new synthesis methods, the application of the compound in the synthesis of new compounds, and the exploration of its potential uses in pharmaceuticals. Additionally, further research is needed to determine the precise mechanism of action of the compound. Other potential future directions include the development of new analytical methods for the detection and quantification of the compound, and the exploration of its potential uses in the production of polymers and other materials.
Synthesis Methods
The reaction of 3-trifluoromethylphenol and 3-aminocarbonylbenzene in the presence of an acid catalyst is the most common method of synthesizing 5-ACPT-95%. This reaction is carried out at a temperature of around 80 °C, with a molar ratio of 3-trifluoromethylphenol to 3-aminocarbonylbenzene of 1:1. The reaction is complete in about 2 hours, and yields a product with a purity of 95%.
Scientific Research Applications
5-ACPT-95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as 5-amino-3-trifluoromethylphenol and 5-aminocarbonyl-3-trifluoromethyl-benzoic acid. It is also used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. Additionally, it is used as a catalyst in the synthesis of polymers, and as a stabilizing agent in the production of polyurethane foam.
properties
IUPAC Name |
3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)11-5-10(6-12(19)7-11)8-2-1-3-9(4-8)13(18)20/h1-7,19H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWKHENJYOCNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686598 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminocarbonylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261900-75-7 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














